molecular formula C22H28N2O6S2 B2453773 methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251564-86-9

methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2453773
CAS No.: 1251564-86-9
M. Wt: 480.59
InChI Key: CHAXZHNMKJRVPF-UHFFFAOYSA-N
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Description

Methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H28N2O6S2 and its molecular weight is 480.59. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S2/c1-14(2)8-10-24-16-7-6-15(12-17(16)30-13-22(3,4)21(24)26)23-32(27,28)18-9-11-31-19(18)20(25)29-5/h6-7,9,11-12,14,23H,8,10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAXZHNMKJRVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant biological activity. This compound features a thiophene ring and a sulfamoyl group, which enhance its pharmacological properties. Its unique structure suggests potential applications in medicinal chemistry and various biological systems.

Structural Characteristics

The compound's molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S, with a molecular weight of approximately 480.59 g/mol. The presence of both thiophene and oxazepine moieties is critical for its biological interactions.

Property Value
Molecular FormulaC22H32N4O4S
Molecular Weight480.59 g/mol
Structure FeaturesThiophene ring, sulfamoyl group, tetrahydrobenzo[b][1,4]oxazepine

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction studies indicate that it may bind to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties by scavenging reactive oxygen species (ROS).

Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research indicates that the compound can inhibit the activity of certain enzymes related to metabolic disorders. For instance, it has been shown to significantly reduce the activity of tyrosinase in melanoma cells, which is crucial for melanin production .
  • Cellular Effects : In B16F10 melanoma cell lines, this compound demonstrated a reduction in melanin production without cytotoxic effects .
  • Binding Affinity Studies : Techniques such as docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact favorably with specific proteins involved in cellular signaling and metabolism.

Case Study 1: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase activity demonstrated that this compound was more effective than traditional inhibitors like kojic acid. The mechanism included competitive inhibition and suppression of melanogenesis-related gene expression .

Case Study 2: Antioxidant Properties

In another study assessing its antioxidant capacity, the compound exhibited significant radical scavenging activity against DPPH and ABTS radicals. This suggests its potential use in formulations aimed at reducing oxidative stress in biological systems.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the benzo[b][1,4]oxazepine core, followed by sulfamoylation and thiophene carboxylate coupling. Key steps include:
  • Sulfamoyl Group Introduction : Reacting the oxazepine intermediate with chlorosulfonic acid derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .

  • Thiophene Coupling : Using Suzuki-Miyaura or nucleophilic aromatic substitution for regioselective attachment of the thiophene moiety .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are critical for isolating high-purity product (>95% by HPLC) .

  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., sulfamoyl protons at δ 3.1–3.3 ppm; thiophene carbonyl at 165–168 ppm) and HRMS for molecular ion validation .

    • Table 1: Reaction Condition Comparison
StepSolventCatalyst/TempYield (%)Purity (HPLC)Source
SulfamoylationDMFPyridine, 0–5°C65–7092–95
Thiophene CouplingTHFPd(PPh3_3)4_4, 80°C55–6088–90

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : Assign peaks for the isopentyl chain (δ 0.8–1.6 ppm), oxazepine carbonyl (δ 170–175 ppm), and thiophene methyl ester (δ 3.7–3.9 ppm) .
  • FT-IR : Identify sulfonamide (1320–1350 cm1^{-1}) and ester (1720–1740 cm1^{-1}) stretches .
  • Purity Assessment :
  • HPLC : Use a C18 column (MeCN/H2_2O + 0.1% TFA) with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .

Advanced Research Questions

Q. How to design experiments to assess its mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use computational docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, guided by structural analogs (e.g., thiophene derivatives inhibit COX-2 via sulfonamide interactions) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values using fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cell lysates after 24-hour exposure .
  • Controls : Include positive controls (e.g., celecoxib for COX-2) and validate specificity via siRNA knockdown of target proteins .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration) that may affect potency. For example, discrepancies in IC50_{50} values against MCF-7 cells could arise from differences in fetal bovine serum (5% vs. 10%) altering compound solubility .
  • Meta-Analysis : Use ANOVA to evaluate batch-to-batch variability in compound purity (>90% vs. <85%) as a confounding factor .
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Formulation Optimization :
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (70–100 nm) to enhance aqueous solubility; characterize via dynamic light scattering (DLC) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-carboxylic acid conversion in vivo) to improve membrane permeability .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents (5 mg/kg) with LC-MS plasma analysis to calculate AUC and t1/2_{1/2} .

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